The compound is referenced in multiple chemical databases and suppliers, including PubChem (CID 56973702), TCI Chemicals, and Chem-Impex. It is categorized as a boron-containing heterocyclic compound, which often exhibits interesting electronic properties due to the presence of boron.
The synthesis of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine typically involves multi-step organic reactions. While specific detailed protocols are not extensively documented in the provided sources, general synthetic strategies for similar compounds can be inferred:
The molecular structure of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine features a naphthalene-like backbone fused with a diazaborine moiety and a thiophene ring:
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(S4)Br, indicating specific connectivity between atoms.
The chemical reactivity of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine can be anticipated based on its functional groups:
The mechanism of action for compounds like 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine is often linked to their electronic properties and structural features:
The physical and chemical properties of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine include:
The applications of 2-(5-Bromo-2-thienyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborine span various scientific fields:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5